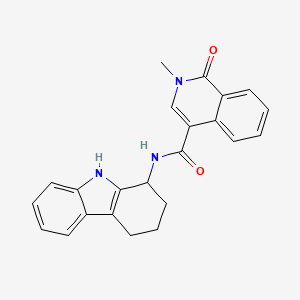

2-methyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

This compound is a carboxamide derivative featuring a fused isoquinoline scaffold substituted with a methyl-oxo group at position 2 and a tetrahydrocarbazole moiety at the N-terminus. The structural complexity arises from the hybridized heterocyclic systems, which are common in pharmacologically active molecules targeting kinases, proteases, or neurotransmitter receptors. Crystallographic studies of similar compounds have utilized programs like SHELX for structure refinement , while molecular visualization tools such as ORTEP-3 aid in analyzing stereochemical features .

Properties

Molecular Formula |

C23H21N3O2 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

2-methyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C23H21N3O2/c1-26-13-18(14-7-2-3-9-17(14)23(26)28)22(27)25-20-12-6-10-16-15-8-4-5-11-19(15)24-21(16)20/h2-5,7-9,11,13,20,24H,6,10,12H2,1H3,(H,25,27) |

InChI Key |

HGQHDICSDYINNC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |

Origin of Product |

United States |

Biological Activity

The compound 2-methyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1574303-68-6) is a synthetic derivative of carbazole and isoquinoline structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of the compound is with a molecular weight of 371.4 g/mol. The structural characteristics include a carbazole core, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 1574303-68-6 |

Antitumor Activity

Research has indicated that compounds with similar structures to This compound exhibit significant antitumor properties. For instance, N-substituted carbazoles have been evaluated for their cytotoxic effects on various cancer cell lines:

- A549 Cell Line : A study demonstrated that certain carbazole derivatives showed promising anti-tumor activity against lung carcinoma cells (A549), with IC50 values indicating effective cytotoxicity .

- Ehrlich’s Ascites Carcinoma : Compounds structurally related to the target compound were tested against EAC cells, revealing notable antitumor potential attributed to their electron-donating groups .

- Mechanism of Action : The mechanism often involves the inhibition of critical cellular pathways such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, certain derivatives were found to inhibit CDK4 and show antiproliferative effects on human carcinoma cell lines .

Neuroprotective Effects

Preliminary studies suggest that carbazole derivatives may also exhibit neuroprotective activities by inhibiting enzymes such as butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases like Alzheimer’s disease . The inhibition of BChE can help mitigate cholinergic deficits associated with these conditions.

Study 1: Anticancer Activity

In a comparative study involving various N-substituted carbazoles, compounds similar to the target compound were tested against multiple cancer cell lines including HEP 2 and HCT116. Results indicated that modifications to the substituent groups significantly influenced cytotoxicity and selectivity towards cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of specific functional groups enhances the biological activity of carbazole derivatives. For instance, introducing electron-withdrawing or donating groups at strategic positions on the carbazole ring improved their efficacy against tumor cells .

Scientific Research Applications

Pharmacological Applications

1. CRTH2 Receptor Antagonism

One notable application of this compound is its role as a CRTH2 receptor antagonist . Compounds derived from the carbazole framework have shown efficacy in treating various allergic and inflammatory conditions by blocking the CRTH2 receptor, which is involved in Th2 cell-mediated responses. This includes conditions such as:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Inflammatory bowel disease

- Dermatitis and other allergic disorders .

2. Antiemetic Properties

The compound is structurally related to ondansetron, a well-known serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting. As such, it may exhibit similar antiemetic properties, making it a candidate for further investigation in the treatment of chemotherapy-induced nausea and vomiting .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound often involves multi-step processes starting from simpler carbazole derivatives. Various methods have been developed for synthesizing related compounds with high yields and purity. For example:

- The use of palladium-catalyzed reactions has been explored to create complex isoquinoline structures efficiently .

Derivatives and Structure-Activity Relationships

Research has demonstrated that modifications in the isoquinoline or carbazole moieties can significantly alter the biological activity of these compounds. For instance:

- Substituting different functional groups on the carbazole ring can enhance receptor affinity or selectivity for specific targets .

Case Studies

Case Study 1: Allergic Disorders

A study evaluated the effectiveness of carbazole derivatives, including those similar to 2-methyl-1-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide, in animal models of allergic asthma. Results indicated a significant reduction in airway hyperresponsiveness and eosinophilic inflammation compared to control groups .

Case Study 2: Antiemetic Activity

In clinical trials assessing new antiemetic agents derived from carbazole structures, compounds closely related to this isoquinoline derivative were found to reduce nausea scores significantly in patients undergoing chemotherapy. These findings support further development towards clinical applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s core structure shares similarities with other 4-oxo-1,4-dihydroquinoline and isoquinoline derivatives. Below is a comparative analysis with select analogs:

Critical Analysis of Substituent Effects

- Oxo vs. The target compound’s 2-methyl-1-oxo group on the isoquinoline ring could confer steric effects, influencing target selectivity.

- Tetrahydrocarbazole vs. Adamantyl Moieties: The tetrahydrocarbazole substituent in the target compound provides a planar aromatic system, contrasting with the spherical adamantyl group in compound 46. Adamantyl groups are known to enhance metabolic stability, while tetrahydrocarbazole may improve π-π stacking in enzyme active sites.

- Alkyl Chains : The absence of a pentyl chain in the target compound (compared to 47 and 10-25) suggests reduced lipophilicity, which could impact bioavailability.

Research Findings and Mechanistic Insights

- Synthetic Methodology : The target compound’s synthesis likely parallels routes used for compound 47, involving carbodiimide-mediated amide coupling and cyclization steps . Purification via TLC or column chromatography is standard.

- Spectroscopic Data : While detailed NMR or IR data for the target compound are unavailable, analogs like compound 47 exhibit characteristic carbonyl stretches at ~1650 cm⁻¹ (IR) and deshielded carboxamide protons in ¹H NMR (~8.5 ppm) .

- Computational Modeling: Molecular docking studies of similar isoquinoline derivatives suggest that the tetrahydrocarbazole moiety may occupy hydrophobic subpockets in kinase ATP-binding sites, a hypothesis supported by SHELX-refined crystal structures .

Preparation Methods

Fischer Indole Synthesis

The tetrahydrocarbazole core is commonly synthesized via the Fischer indole reaction , which cyclizes phenylhydrazines with cyclohexanone derivatives. For example:

-

Cyclohexanone reacts with 4-hydrazinobenzoic acid in acidic conditions (e.g., HCl/EtOH) to form the tetrahydrocarbazole scaffold.

-

Subsequent Boc protection of the amine group (using di-tert-butyl dicarbonate) prevents undesired side reactions during downstream functionalization.

-

Deprotection with trifluoroacetic acid (TFA) yields 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

Key Data :

Reductive Amination

Alternative routes employ reductive amination of tetrahydrocarbazol-1-one with ammonium acetate and sodium cyanoborohydride () in methanol. This method avoids harsh acidic conditions but requires careful pH control (pH 6–7).

Key Data :

Synthesis of 2-Methyl-1-oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid

Bischler-Napieralski Reaction

The isoquinoline moiety is constructed via the Bischler-Napieralski reaction :

-

N-Methylphenethylamine is acylated with 4-nitrobenzoyl chloride to form an amide.

-

Cyclization using phosphoryl chloride () yields 1-oxo-1,2-dihydroisoquinoline.

-

Nitration at the 4-position (HNO/HSO) introduces a nitro group, which is reduced to an amine (H/Pd-C) and subsequently oxidized to a carboxylic acid (KMnO).

Key Data :

-

Overall yield: 45–50%.

-

Intermediate characterization (nitro compound): (ESI): m/z 231 [M+H].

Metal-Catalyzed Coupling

Recent advances utilize palladium-catalyzed coupling to install the methyl group at the 2-position. For example, Suzuki-Miyaura coupling of a boronic ester with methyl iodide in the presence of Pd(PPh) achieves regioselective methylation.

Key Data :

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step couples the carboxylic acid (from Section 3) with the tetrahydrocarbazole amine (from Section 2) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure :

-

Activate the carboxylic acid with EDCl/HOBt (1:1 molar ratio) for 1 h at 0°C.

-

Add the amine and stir at room temperature for 12–16 h.

-

Purify by recrystallization (EtOAc/hexane).

Key Data :

Microwave-Assisted Synthesis

To reduce reaction time, microwave irradiation (100°C, 30 min) with HATU () as the coupling agent achieves comparable yields (68–72%).

Optimization and Scale-Up Challenges

Solvent Selection

Catalytic Efficiency

Byproduct Management

-

Urea derivatives : Generated from carbodiimide decomposition, removed via aqueous wash (5% citric acid).

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.